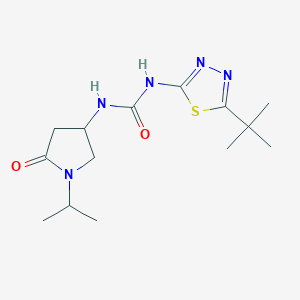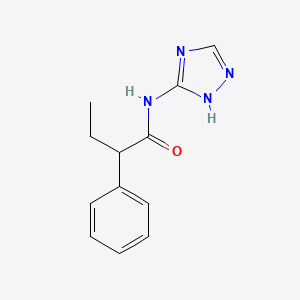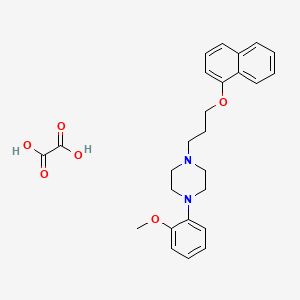![molecular formula C21H23ClN4O2S B4006291 2-{[5-(2-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B4006291.png)
2-{[5-(2-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide
Vue d'ensemble
Description
2-{[5-(2-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide is a useful research compound. Its molecular formula is C21H23ClN4O2S and its molecular weight is 431.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.1230249 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on related compounds focuses on the synthesis of novel triazole derivatives containing various substituents. These syntheses involve multi-step reactions starting from substituted acetophenones, leading to triazole compounds with potential antifungal and plant growth-regulating activities (Liu et al., 2005). The structural determination of these compounds is crucial for understanding their physical and chemical properties, as well as for guiding further modifications to enhance their biological activities.
The crystal structure of related compounds reveals detailed molecular arrangements, including the orientation of chlorophenyl rings and the presence of intermolecular interactions. These structural insights are essential for the rational design of new derivatives with improved efficacy and selectivity (Saravanan et al., 2016).
Biological Activities
A significant area of research involves evaluating the biological activities of triazole derivatives. These compounds are synthesized and tested for various biological effects, including antimicrobial, antifungal, and antitumor activities. The investigations aim to identify potent compounds that could serve as leads for the development of new therapeutic agents (Albratty et al., 2017).
The antitumor activities of some prepared nitrogen heterocycles, including triazole derivatives, are evaluated against different cancer cell lines. These studies are crucial for the discovery of new anticancer drugs with specific mechanisms of action (El-Moneim et al., 2011).
Molecular Interactions and Docking Studies
- Docking studies and molecular interactions of triazole derivatives are explored to understand their binding affinities to biological targets, such as enzymes and receptors. These computational studies help in predicting the biological efficacy of the compounds and guide the optimization of their structures for enhanced activity (Mary et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2S/c22-18-11-5-4-10-17(18)20-24-25-21(26(20)15-7-2-1-3-8-15)29-14-19(27)23-13-16-9-6-12-28-16/h4-6,9-12,15H,1-3,7-8,13-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRWRHWGQYZZLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)NCC3=CC=CO3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dimethyl-3-[2-[2-(3-methylcyclohexyl)ethoxy]ethoxy]benzene](/img/structure/B4006208.png)
![8-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4006216.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4006221.png)
![N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4006227.png)
![3-(allylthio)-10-bromo-6-(3-phenyl-1H-pyrazol-4-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4006235.png)
![4-[2-(2-Tert-butyl-6-methylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4006244.png)
![oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine](/img/structure/B4006256.png)


![1-[4-(3,4-Dichlorophenoxy)butyl]imidazole;oxalic acid](/img/structure/B4006274.png)

![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)piperidine oxalate](/img/structure/B4006285.png)
![1-Methyl-4-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4006295.png)
![1-[2-[2-(2-Chloro-4,6-dimethylphenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4006296.png)
